3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one, also known as Ezetimibe, is a compound primarily classified as an antihyperlipidemic agent. This compound is utilized in the treatment of hypercholesterolemia by inhibiting the absorption of cholesterol in the intestines. The compound has garnered attention due to its effectiveness in managing cholesterol levels and its unique mechanism of action.
The compound can be sourced from various chemical suppliers and is often produced under strict quality control standards. It is commonly referenced in pharmaceutical contexts and is available for research purposes, particularly in studies related to lipid metabolism and cardiovascular health. Its CAS number is 163380-16-3, and it is categorized under cardiac drugs and beta blockers .
3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one is classified as an antihyperlipidemic drug. It acts by selectively inhibiting the intestinal absorption of cholesterol, making it a key player in lipid-lowering therapies.
The synthesis of 3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Additionally, the use of protective groups may be necessary to prevent unwanted reactions during synthesis.
The molecular formula for 3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one is , with a molecular weight of approximately 409.43 g/mol. The compound's structure includes:
The primary chemical reactions involving this compound include:
These reactions are often influenced by factors such as solvent choice, temperature, and catalysts used. Understanding these parameters is essential for optimizing reaction conditions in synthetic pathways.
The mechanism of action for 3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one involves:
Clinical studies have demonstrated that Ezetimibe effectively lowers LDL cholesterol levels when used alone or in combination with statins . Its unique mechanism distinguishes it from other lipid-lowering agents.
These properties are critical for understanding how the compound behaves under various conditions, which informs its storage, handling, and application protocols.
The primary applications of 3-[3-(4-Fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one include:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8